Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate hydrochloride
Description
Historical Context and Discovery
The discovery of this compound is rooted in efforts to optimize opioid peptide analogs. Early studies on tyrosine derivatives, such as 2,6-dimethyl-L-tyrosine (Dmt), demonstrated that steric modifications at the aromatic ring significantly enhance receptor binding affinity and metabolic stability. Building on this, researchers introduced methyl esterification to further improve the pharmacokinetic properties of these analogs. The hydrochloride salt form emerged as a preferred derivative due to its enhanced crystallinity and solubility in aqueous media, facilitating its use in solid-phase peptide synthesis (SPPS).
The compound’s first documented synthesis likely arose from methodologies developed for related dimethyltyrosine derivatives. For instance, Pd-catalyzed C(sp²)–H activation strategies, initially designed for monomethyltyrosine (Mmt), were adapted to achieve regioselective dimethylation. These synthetic advances enabled the systematic exploration of steric effects in opioid peptides, positioning this compound as a cornerstone in structure-activity relationship (SAR) studies.
Nomenclature and Structural Features in Academic Literature
The systematic IUPAC name for this compound is (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid methyl ester hydrochloride. Key structural elements include:
- Stereochemistry : The (2S) configuration ensures chirality, critical for receptor selectivity.
- Aromatic ring : A 4-hydroxy-2,6-dimethylphenyl group, where the hydroxyl group enables hydrogen bonding, and the methyl groups induce steric hindrance.
- Esterification : The carboxylic acid is converted to a methyl ester, reducing polarity and enhancing membrane permeability.
- Hydrochloride salt : Improves solubility and crystallinity for practical handling.
The SMILES notation O=C(OC)[C@@H](N)CC1=C(C)C=C(O)C=C1C.Cl succinctly captures its structure. Table 1 summarizes its molecular properties compared to related derivatives.
Table 1: Molecular Properties of this compound and Related Compounds
Relevance and Interest in Contemporary Chemical Research
This compound’s primary relevance lies in its role as a building block for opioid receptor ligands. For example, substituting phenylalanine (Phe) with dimethyltyrosine analogs in peptides like N/OFQ(1-13)-NH₂ has yielded analogs with 100–1,000-fold higher receptor affinity. The methyl ester group facilitates penetration through lipid bilayers, while the hydrochloride salt ensures compatibility with SPPS protocols.
Recent studies highlight its utility in designing bifunctional ligands targeting both μ- and δ-opioid receptors. Docking simulations reveal that the dimethylated aromatic ring occupies hydrophobic pockets in receptor binding sites, stabilizing ligand-receptor interactions. Additionally, its metabolic stability—owing to reduced oxidative deamination—makes it superior to unmodified tyrosine in vivo.
Comparison with Structurally Related Amino Acid Derivatives
The compound’s advantages over related derivatives are evident in three areas:
Receptor Affinity : Compared to Mmt (2-methyltyrosine), the 2,6-dimethyl substitution in this compound provides greater steric bulk, enhancing hydrophobic interactions with opioid receptors. For instance, Dmt-containing analogs exhibit subnanomolar binding affinities, whereas Mmt analogs require higher concentrations.
Synthetic Flexibility : The methyl ester group allows for facile deprotection under mild conditions, enabling selective modifications during peptide elongation. In contrast, carboxylic acid forms (e.g., Dmt) require harsher conditions, risking side reactions.
Solubility and Handling : The hydrochloride salt improves aqueous solubility compared to free-base forms of Dmt or Mmt, simplifying purification and storage.
Table 2 contrasts these properties across key derivatives.
Table 2: Functional Comparisons of Tyrosine-Based Derivatives
| Derivative | Receptor Affinity (Kᵢ, nM) | Synthetic Ease | Solubility in H₂O |
|---|---|---|---|
| This Compound | 0.5–2.0 | High | High |
| Dmt | 1.0–5.0 | Moderate | Moderate |
| Mmt | 10–50 | Low | Low |
Properties
Molecular Formula |
C12H18ClNO3 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-7-4-9(14)5-8(2)10(7)6-11(13)12(15)16-3;/h4-5,11,14H,6,13H2,1-3H3;1H |
InChI Key |
KJIXJNWQADIOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)N)C)O.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from 2,6-Dimethylaniline and Halopropionic Acid Methyl Esters
A widely reported method involves the nucleophilic substitution reaction of 2,6-dimethylaniline with halogenated propionic acid methyl esters (e.g., 2-bromopropionic acid methyl ester or 2-chloropropionic acid methyl ester) under controlled conditions:
-
- Solvent: Methanol or dichloromethane.
- Base: Tertiary amines or sodium bicarbonate to act as acid scavengers.
- Temperature: Typically 80 to 125 °C depending on the halide and solvent.
- Reaction time: 1 to 3 hours.
- Stirring speed: 600 to 800 rpm.
-
- Mix 2,6-dimethylaniline with an excess of 2-halopropionic acid methyl ester.
- Add acid binding agents such as triethylamine or sodium bicarbonate.
- Control temperature carefully to optimize yield and minimize side reactions.
- After completion, the reaction mixture is cooled and extracted with water and organic solvents.
- Organic layer is washed, dried, and subjected to decompression distillation to isolate the product.
-
- The productivity of 2-(2′,6′-dimethylphenylamino)methyl propionate intermediate ranges from 70% to 86%.
- Optimized conditions with sodium iodide catalysis and removal of water by distillation can push yields to approximately 80% or higher.
-
- The reaction is sensitive to temperature and pH; maintaining pH near neutral after reaction termination is crucial.
- Chlorination and sulfonation steps can be introduced for further functionalization, but for the target compound, the hydroxy group is introduced selectively.
Alternative Synthetic Route via Substituted Benzoic Acid Derivatives
Another approach involves the synthesis of substituted benzoate esters followed by coupling and reduction steps:
-
- Synthesis of 3,5-dimethyl-4-nitrobenzoic acid from mesitylene.
- Esterification to ethyl 4-nitro-3,5-dimethylbenzoate.
- Reduction of the nitro group to the amine (ethyl 4-amino-3,5-dimethylbenzoate).
- Halogenation (e.g., Sandmeyer reaction) to introduce iodine substituents.
- Coupling with organozinc reagents derived from methyl 3-iodo-2-methylpropanoate.
- Catalytic hydrogenolysis and hydrolysis to yield the amino acid derivative.
- Final conversion to hydrochloride salt.
-
- Esterification under reflux with dry hydrochloric acid gas.
- Reduction using tin in acidic medium at 35–40 °C.
- Sandmeyer reaction for halogen introduction.
- Palladium-catalyzed coupling reactions.
- Hydrogenolysis under catalytic conditions.
-
- Intermediate compounds are obtained in yields ranging from 70% to 85%.
- Final amino acid derivatives are isolated with high purity suitable for peptide synthesis.
Hydroxy Group Introduction and Salt Formation
- The hydroxy group at the 4-position of the aromatic ring is introduced either by selective hydroxylation of the aromatic intermediate or by using appropriately substituted starting materials (e.g., 4-hydroxy-2,6-dimethylaniline).
- The hydrochloride salt is formed by treatment of the free amino ester with hydrochloric acid under controlled temperature (0 to 5 °C) to ensure complete protonation and crystallization.
Data Tables Summarizing Key Reaction Parameters and Yields
| Step | Reactants / Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,6-Dimethylaniline + 2-bromopropionic acid methyl ester | Methanol, triethylamine, 120–125 °C, 1–2 h | 70–86 | Acid scavenger critical; water removal improves yield |
| 2 | 2,6-Dimethylaniline + 2-chloropropionic acid methyl ester + NaI catalyst | Methanol, NaHCO3, 120 °C, 2 h | ~80 | Catalysis by NaI enhances substitution efficiency |
| 3 | 3,5-Dimethyl-4-nitrobenzoic acid → ethyl 4-amino-3,5-dimethylbenzoate | Esterification, reduction with Sn/HCl, reflux | 75–85 | Multi-step, requires purification after each step |
| 4 | Organometallic coupling and hydrogenolysis | Pd-catalyst, H2 atmosphere, room temp to reflux | 70–80 | Enables formation of amino acid backbone |
| 5 | Hydroxy group introduction | Selective hydroxylation or use of 4-hydroxy-substituted aniline | Variable | Hydroxylation step critical for biological activity |
| 6 | Formation of hydrochloride salt | HCl gas or aqueous HCl, 0–5 °C | >95 (purity) | Salt form improves stability and solubility |
Research Findings and Analysis
- The nucleophilic substitution of halogenated propionic acid esters with 2,6-dimethylaniline is the most direct and commonly used method, balancing efficiency and cost.
- Catalysts such as sodium iodide and bases like sodium bicarbonate improve reaction rates and yields by facilitating halide displacement and neutralizing acid byproducts.
- The multi-step benzoate ester route allows for more structural modifications and is suitable for complex analog synthesis, albeit with longer preparation times.
- Hydroxylation at the 4-position is essential for the compound's biological activity, influencing receptor binding and pharmacodynamics.
- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The dimethylphenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as halogens and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may yield an amine.
Scientific Research Applications
Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its binding to target molecules, while the dimethylphenyl group contributes to its overall stability and reactivity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on opioid receptor agonists and their functional properties.
Structural Analogues
[D-Ala²,MePhe⁴,Gly-ol⁵]enkephalin (DAMGO): A selective mu-opioid receptor agonist with high intrinsic activity in stimulating [³⁵S]GTPγS binding in SH-SY5Y cells (597 fmol/mg protein) . Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate hydrochloride lacks the enkephalin backbone but shares aromatic and amino acid motifs, which may influence receptor binding.
Fentanyl and Morphine: Fentanyl and morphine are full mu-opioid agonists with moderate potency in [³⁵S]GTPγS assays (fentanyl: ~2x basal binding; morphine: lower efficacy than DAMGO) .
Functional Analogues
Buprenorphine: A partial mu-opioid agonist with high potency but low intrinsic activity, suggesting mixed agonist-antagonist effects . this compound’s ester group could confer metabolic stability, unlike buprenorphine’s tertiary alcohol, which undergoes glucuronidation.
Naltrindole: A delta-opioid antagonist that modulates mu-opioid receptor adaptations (e.g., attenuates morphine tolerance without affecting respiratory depression) . The hydroxy and dimethyl groups in this compound might enable interactions with delta receptors, though this remains speculative without direct evidence.
Table 1: Comparison of Opioid-Related Compounds
Research Findings and Implications
- Receptor Activation Mechanisms: Compounds like DAMGO and fentanyl activate mu-opioid receptors via Gi/Go proteins, as shown by pertussis toxin-sensitive [³⁵S]GTPγS binding . This compound’s amino acid backbone may facilitate similar G protein coupling, but experimental validation is required.
- Tolerance and Dependence: Delta-opioid antagonists (e.g., naltrindole) selectively modulate mu-opioid-mediated tolerance, suggesting that this compound’s substituents could influence cross-receptor interactions if it targets delta or mu receptors .
Biological Activity
Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate hydrochloride, commonly referred to as a derivative of phenylalanine, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C11H15NO3·HCl
- Molecular Weight : 209.24 g/mol
- CAS Number : 123715-02-6
The compound's structure includes a chiral center at the second carbon, contributing to its specific biological interactions.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of this compound. Its mechanism involves modulation of GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. In experimental models, it has demonstrated efficacy in reducing seizure activity.
Case Study: Efficacy in Animal Models
A study conducted on mice showed that administration of this compound significantly reduced the frequency and duration of seizures induced by pentylenetetrazole (PTZ). The median effective dose (ED50) was determined to be approximately 23.30 ± 0.35 mg/kg, indicating strong anticonvulsant properties compared to standard treatments .
Antitumor Activity
The compound has also been investigated for its anticancer potential. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The structure-activity relationship (SAR) studies suggest that the hydroxyl group on the phenyl ring enhances its interaction with cellular targets involved in tumor growth inhibition.
Antioxidant Properties
This compound has shown significant antioxidant activity in vitro. The presence of the hydroxyl group is believed to contribute to its ability to scavenge free radicals and reduce oxidative stress in cells.
The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage. This property is particularly beneficial in neuroprotective applications.
Neuroprotective Effects
In addition to its anticonvulsant activity, this compound has demonstrated neuroprotective effects in models of neurodegeneration. It appears to protect neuronal cells from apoptosis induced by oxidative stress.
Research Findings
Studies utilizing neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in a significant reduction in cell death compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate hydrochloride, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound is synthesized via multi-step routes involving chiral amino acid precursors. For example, hydrogenation using Pd/C under 40 psi pressure in ethanol (1–2 hours) is a key step to reduce intermediates, followed by purification via silica gel chromatography and HCl salt formation in ethyl acetate . Yield optimization requires precise control of reaction time, solvent selection (e.g., THF-MeOH for saponification), and stoichiometric ratios of reagents like NaOH for hydrolysis . Purity (>98%) is confirmed via NMR (e.g., δ 7.14–7.30 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak at m/z 270.71) .
Q. How is the stereochemical configuration of the compound validated, and what analytical techniques are critical for structural confirmation?
- Methodological Answer : Chiral HPLC with a C18 column and polarimetric analysis ([α]D values) are used to confirm the (2S) configuration. For example, [α]D20 = -13.4° (c 0.05, CH3OH) aligns with S-enantiomer standards . NMR (1H and 13C) resolves key features like the methyl ester (δ 3.58 ppm, OCH3) and aromatic protons (δ 6.92–7.81 ppm), while X-ray crystallography can validate spatial arrangement .
Q. What are the recommended protocols for assessing purity and identifying impurities in this compound?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) and a gradient elution system (acetonitrile/water + 0.1% TFA) resolves impurities. For example, EP/Pharmaceutical-grade standards require <0.1% impurities, detected via LC-MS . Residual solvents (e.g., ethyl acetate) are quantified via GC-MS, adhering to ICH Q3C guidelines .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?
- Methodological Answer : The compound’s phenolic hydroxyl and amino groups suggest interactions with neurotransmitter receptors (e.g., serotonin or dopamine transporters). Radioligand binding assays (e.g., using [3H]-paroxetine for serotonin transporters) and functional cAMP assays in HEK293 cells transfected with target receptors are recommended . Dose-response curves (IC50) and molecular docking simulations (e.g., AutoDock Vina) can map binding affinities .
Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?
- Methodological Answer : Solubility in aqueous buffers (e.g., PBS pH 7.4) is enhanced via co-solvents (≤10% DMSO) or cyclodextrin complexation. Stability studies under varied pH (1–9) and temperature (4–37°C) show decomposition above 150°C, requiring storage at -20°C in desiccated, amber vials . For in vivo use, microsomal stability assays (e.g., liver microsomes + NADPH) assess metabolic degradation .
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) across studies?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 2.94 ppm vs. δ 3.61 ppm for CHNH protons) may arise from solvent effects (CDCl3 vs. D2O) or pH variations. Standardizing conditions (e.g., deuterated methanol, 298 K) and referencing to internal standards (TMS) improves reproducibility . Collaborative validation via public databases (PubChem) ensures data consistency .
Q. What are the implications of the compound’s hydrochloride salt form on its crystallinity and bioavailability?
- Methodological Answer : The hydrochloride salt enhances crystallinity (mp 150°C with decomposition) and aqueous solubility (≥50 mg/mL) compared to freebase forms. Powder X-ray diffraction (PXRD) identifies polymorphic forms, while dissolution testing in simulated gastric fluid (pH 1.2) correlates salt form with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
